molecular formula C7H8ClN3O2 B3146755 2-chloro-N-ethyl-5-nitropyridin-4-amine CAS No. 607373-89-7

2-chloro-N-ethyl-5-nitropyridin-4-amine

Cat. No. B3146755
CAS RN: 607373-89-7
M. Wt: 201.61 g/mol
InChI Key: SLDBDKBNMNGEOG-UHFFFAOYSA-N
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Description

“2-chloro-N-ethyl-5-nitropyridin-4-amine” is a chemical compound with the molecular formula C5H4ClN3O2 . It is used as a pharmaceutical intermediate . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-ethyl-5-nitropyridin-4-amine” consists of a pyridine ring with a chlorine atom at the 2-position, a nitro group at the 5-position, and an ethylamine group at the 4-position .


Physical And Chemical Properties Analysis

“2-chloro-N-ethyl-5-nitropyridin-4-amine” has a molecular weight of 173.56 . It is a solid at room temperature . The compound has a predicted melting point of 101.84°C and a predicted boiling point of 388.5°C .

Scientific Research Applications

Chemical Reactions and Kinetics

  • Nucleophilic Displacement Reactions : 2-Chloro-N-ethyl-5-nitropyridin-4-amine plays a role in nucleophilic displacement reactions. Studies have shown the rate coefficients for its reactions with various anilines, examining the influence of catalysts, solvents, and reaction mechanisms (Brewis et al., 1974).

Anticancer Research

  • Synthesis of Potential Anticancer Agents : This compound has been used in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have potential as anticancer agents. The effects of these compounds on cell proliferation and survival in leukemia were evaluated (Temple et al., 1983).

Crystal Engineering

  • Crystal Engineering of Noncentrosymmetric Structures : The compound is used in crystal engineering, particularly in designing noncentrosymmetric crystals. This research contributes to the understanding of molecular packings and interactions in crystal formation (Fur et al., 1996).

Fluorescent Probe Development

  • Development of Fluorescent Probes : It has been used in the development of aminoethylpyridine-based fluorescent probes. These probes are designed for the detection of metal ions like Fe3+ and Hg2+ in aqueous media, which has applications in environmental monitoring and biological systems (Singh et al., 2020).

Antitumor Research

  • Potential Antitumor Agents : Research has focused on synthesizing 4-substituted 2-formylpyridine thiosemicarbazones, which include a tertiary nitrogen at the 4 position of the pyridine ring. These compounds have shown promise as antineoplastic agents in preclinical models (Agrawal et al., 1976).

Electrosynthesis

  • Amine Electrosynthesis : The compound has been used in electrosynthesis studies, demonstrating how varying parameters can yield different amine products. This research contributes to the broader understanding of electrochemical reactions and their applications (Mikhal’chenko et al., 2007).

Nitration Processes

  • N-Nitration of Secondary Amines : It has been used in the N-nitration of secondary amines, showing potential in the synthesis of various N-nitramines under mild conditions (Park et al., 2003).

Pyridine Derivatives Synthesis

  • Synthesis of Pyridine Derivatives : The compound is involved in the synthesis of pyridine derivatives, which are important in medicinal chemistry and material science (Gruber, 1953).

Heterocyclic Chemistry

  • Heterocyclic Chemistry : Research has explored its role in the formation of heterocyclic compounds, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Ducrocq et al., 1979).

Protein Interaction Studies

  • Protein Interaction Studies : It has been used in studies involving the interaction of ruthenium nitrosyl complexes with proteins, shedding light on biochemical processes and potential therapeutic applications (Patra et al., 2003).

Safety and Hazards

The compound is considered harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-ethyl-5-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-9-5-3-7(8)10-4-6(5)11(12)13/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDBDKBNMNGEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731201
Record name 2-Chloro-N-ethyl-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethyl-5-nitropyridin-4-amine

CAS RN

607373-89-7
Record name 2-Chloro-N-ethyl-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(ethylamino)-2-methoxy-5-nitropyridine (5.0 g, 25.3 mmol) in POCl3 (25 mL) was heated to 100° C. in a sealed tube for 1 week. The reaction mixture was cooled and concentrated and the residue was taken up in EtOAc/H2O and carefully quenched with sat. K2CO3. The aqueous layer was extracted with EtOAc, washed with H2O, dried (MgSO4) and concentrated to give an orange oil which solidified on standing which was used without further purification. MS (ES+) m/e 202 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared by the method of Example 1, Step 4 starting from the product of Example 1, Step 3 and ethylamine. MS (ES+) m/e 202 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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